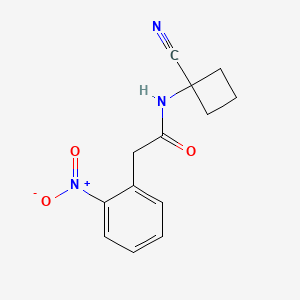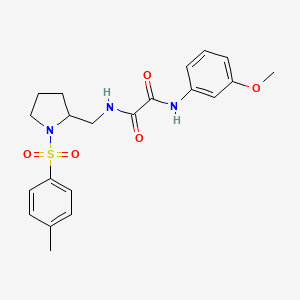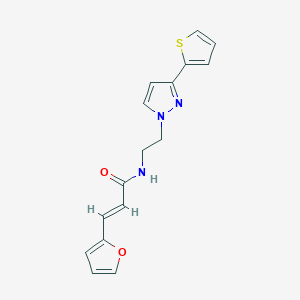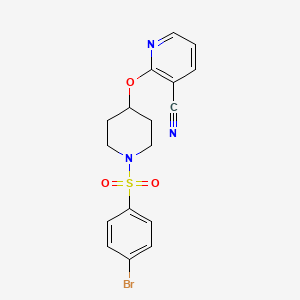
N-(1-cyanocyclobutyl)-2-(2-nitrophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyanocyclobutyl)-2-(2-nitrophenyl)acetamide, also known as CCNA, is a compound that has gained significant attention in the scientific community for its potential applications in research. CCNA is a small molecule that can be synthesized using a variety of methods, and its mechanism of action is not yet fully understood. However, research has shown that CCNA has several biochemical and physiological effects that make it a promising tool for studying various biological processes.
Wirkmechanismus
The mechanism of action of N-(1-cyanocyclobutyl)-2-(2-nitrophenyl)acetamide is not yet fully understood. However, research has shown that N-(1-cyanocyclobutyl)-2-(2-nitrophenyl)acetamide inhibits the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). These enzymes are involved in the production of inflammatory mediators, and their inhibition by N-(1-cyanocyclobutyl)-2-(2-nitrophenyl)acetamide could be responsible for the compound's anti-inflammatory properties.
Biochemical and Physiological Effects:
N-(1-cyanocyclobutyl)-2-(2-nitrophenyl)acetamide has several biochemical and physiological effects that make it a promising tool for scientific research. For example, N-(1-cyanocyclobutyl)-2-(2-nitrophenyl)acetamide has been shown to inhibit the production of prostaglandins and leukotrienes, which are inflammatory mediators. Additionally, N-(1-cyanocyclobutyl)-2-(2-nitrophenyl)acetamide has been shown to have antioxidant properties, which could be useful for studying the role of oxidative stress in various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-cyanocyclobutyl)-2-(2-nitrophenyl)acetamide has several advantages for use in laboratory experiments. For example, it is relatively easy to synthesize and can be obtained in large quantities. Additionally, N-(1-cyanocyclobutyl)-2-(2-nitrophenyl)acetamide has been shown to be stable under a variety of conditions, which makes it a useful tool for studying biological processes. However, there are also limitations to the use of N-(1-cyanocyclobutyl)-2-(2-nitrophenyl)acetamide in laboratory experiments. For example, its mechanism of action is not yet fully understood, which could limit its usefulness in certain types of experiments.
Zukünftige Richtungen
There are several future directions for research involving N-(1-cyanocyclobutyl)-2-(2-nitrophenyl)acetamide. For example, further studies are needed to fully understand the compound's mechanism of action. Additionally, more research is needed to determine the potential applications of N-(1-cyanocyclobutyl)-2-(2-nitrophenyl)acetamide in the treatment of various diseases. Finally, studies are needed to determine the potential side effects of N-(1-cyanocyclobutyl)-2-(2-nitrophenyl)acetamide and its safety for use in humans.
In conclusion, N-(1-cyanocyclobutyl)-2-(2-nitrophenyl)acetamide is a promising compound for use in scientific research. Its ease of synthesis and potential applications make it a useful tool for studying various biological processes. However, further research is needed to fully understand its mechanism of action and potential applications in the treatment of various diseases.
Synthesemethoden
N-(1-cyanocyclobutyl)-2-(2-nitrophenyl)acetamide can be synthesized using a variety of methods, including the reaction of 1-cyanocyclobutylamine with 2-nitrobenzoyl chloride in the presence of a base. Another method involves the reaction of 1-cyanocyclobutylamine with 2-nitrobenzaldehyde in the presence of an acid catalyst. The synthesis of N-(1-cyanocyclobutyl)-2-(2-nitrophenyl)acetamide is relatively simple and can be performed using standard laboratory equipment.
Wissenschaftliche Forschungsanwendungen
N-(1-cyanocyclobutyl)-2-(2-nitrophenyl)acetamide has several potential applications in scientific research. For example, it can be used as a tool for studying the effects of various biological processes on cells and tissues. N-(1-cyanocyclobutyl)-2-(2-nitrophenyl)acetamide has been shown to inhibit the activity of certain enzymes, which can be useful for studying the role of these enzymes in various biological processes. Additionally, N-(1-cyanocyclobutyl)-2-(2-nitrophenyl)acetamide has been shown to have anti-inflammatory properties, which could be useful for studying the role of inflammation in various diseases.
Eigenschaften
IUPAC Name |
N-(1-cyanocyclobutyl)-2-(2-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c14-9-13(6-3-7-13)15-12(17)8-10-4-1-2-5-11(10)16(18)19/h1-2,4-5H,3,6-8H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIDXKPZVPUBYEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)NC(=O)CC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxylic acid](/img/structure/B2567591.png)



![4-[2-(2,4-dimethylbenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile](/img/structure/B2567599.png)

![2-[3-(2-Chloropropanoyl)phenyl]acetic acid](/img/structure/B2567602.png)



![1,1-Dibenzyl-3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2567609.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2567610.png)
